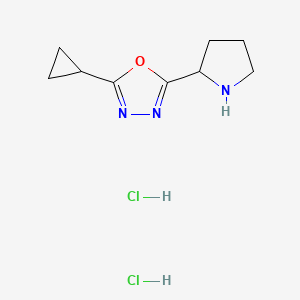
2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride
説明
2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride (CPD) is a synthetic compound that has been widely studied in the scientific community due to its potential applications in various fields. CPD is a cyclic molecule that contains both an oxadiazole ring and a cyclopropyl group, and is composed of two nitrogen atoms, two oxygen atoms, and one carbon atom. CPD has been studied for its potential use in pharmaceuticals, biochemistry, and other scientific applications.
作用機序
The exact mechanism of action of 2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride is not fully understood, however, it is believed that 2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride binds to proteins and enzymes, altering their structure and function. Additionally, 2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride has been shown to interact with cell membranes, altering their permeability and allowing drugs to be more effectively delivered to targeted tissues or organs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride have been studied extensively. 2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride has been shown to interact with proteins and enzymes, altering their structure and function. Additionally, 2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride has been shown to interact with cell membranes, altering their permeability and allowing drugs to be more effectively delivered to targeted tissues or organs. 2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride has also been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
実験室実験の利点と制限
The advantages of using 2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride in lab experiments include its low cost, ease of synthesis, and ability to interact with proteins and enzymes. Additionally, 2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride can be used to target specific tissues or organs, allowing for more effective drug delivery. However, 2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride has some limitations for lab experiments, such as its potential to cause adverse effects in humans and animals, as well as its potential to interact with other compounds.
将来の方向性
The future directions for 2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride research include further studies of its potential use in drug delivery systems, as well as its potential to interact with proteins and enzymes. Additionally, further studies of 2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride's biochemical and physiological effects are needed, as well as its potential to be used in chemical synthesis and organic reactions. Finally, further research is needed to identify any potential adverse effects of 2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride in humans and animals.
科学的研究の応用
2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride has been studied for its potential applications in pharmaceuticals, biochemistry, and other scientific applications. In the pharmaceutical industry, 2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride has been studied for its potential use as a drug delivery system for targeting specific tissues or organs. In biochemistry, 2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride has been studied for its ability to interact with proteins and enzymes, as well as its potential to be used as a drug delivery system. Additionally, 2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride has been studied for its potential use in chemical synthesis, as a catalyst for organic reactions, and as a reagent for the production of other compounds.
特性
IUPAC Name |
2-cyclopropyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-2-7(10-5-1)9-12-11-8(13-9)6-3-4-6;;/h6-7,10H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIATRRMCOPKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C(O2)C3CC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-(2-pyrrolidinyl)-1,3,4-oxadiazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



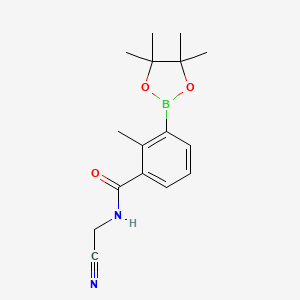
![7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1485888.png)
![4-[(Oxan-4-yl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1485890.png)
amine](/img/structure/B1485892.png)
![1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole](/img/structure/B1485893.png)


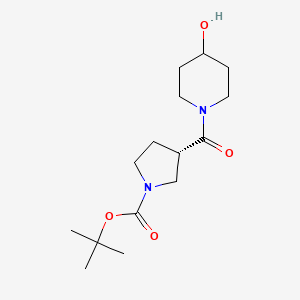
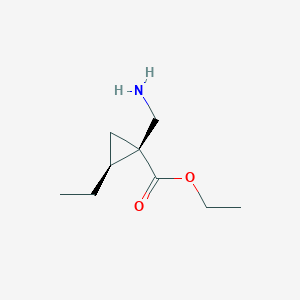
![1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole](/img/structure/B1485901.png)
![N-[(1-fluorocyclopentyl)methyl]cyclobutanamine](/img/structure/B1485902.png)
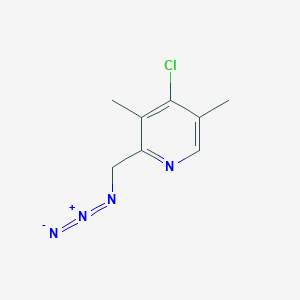
![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485906.png)
![tert-Butyl 2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethylcarbamate](/img/structure/B1485908.png)